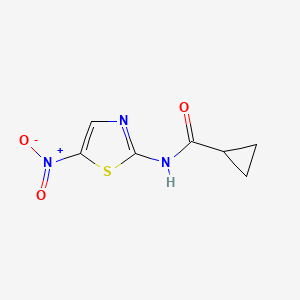

N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C7H7N3O3S It is known for its unique structure, which includes a nitro group attached to a thiazole ring, and a cyclopropane carboxamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-nitro-1,3-thiazole-2-amine with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 5-amino-1,3-thiazol-2-yl)cyclopropanecarboxamide.

Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Antiparasitic Activity

N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide has been identified for its broad-spectrum antiparasitic activity. Research indicates that derivatives of this compound can effectively target various parasites, including those responsible for diseases like Chagas disease and malaria.

Case Study: Chagas Disease

A study highlighted the effectiveness of nitro-containing compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant trypanocidal activity, reducing parasitemia in infected mice models by up to 91% when used in combination with standard treatments . This positions this compound as a potential candidate for further development in antiparasitic therapies.

Antiviral Properties

The compound also exhibits promising antiviral properties. Its structural features allow it to interact effectively with viral targets, making it a candidate for the development of antiviral agents.

Research Insights

Studies have shown that compounds with thiazole moieties often possess antiviral activities. For instance, derivatives based on nitazoxanide have been explored for their ability to activate autophagy pathways, which can be beneficial in treating viral infections like those caused by coronaviruses . The modification of the 5-nitro group on thiazole rings has been linked to enhanced efficacy against viral pathogens.

Anticancer Potential

This compound has also been investigated for its anticancer properties. The unique combination of cyclopropane and thiazole functionalities may enhance its lipophilicity and cellular penetration, facilitating interactions with molecular targets involved in cancer progression.

Synthesis and Optimization

The synthesis of this compound can be achieved through various methods that can be optimized for large-scale production. Techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure efficiency and reproducibility in producing this compound.

Mecanismo De Acción

The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity. Upon entering a biological system, the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt essential cellular processes in microorganisms.

Comparación Con Compuestos Similares

N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide can be compared with other similar compounds such as:

N-(3-Amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide: This compound has a similar thiazole ring and nitro group but differs in the substituents attached to the cyclopropane ring.

N-(5-nitro-1,3-thiazol-2-yl)hexanamide: This compound has a longer alkyl chain attached to the thiazole ring, which may influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of antimicrobial properties. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through various chemical pathways involving thiazole derivatives and cyclopropanecarboxylic acid derivatives. The synthesis typically involves:

- Starting Materials : 5-nitrothiazole and cyclopropanecarboxylic acid.

- Reagents : Common reagents include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

2.1 Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity against pathogens such as Mycobacterium tuberculosis. A study highlighted that derivatives of thiazole showed sub-micromolar minimum inhibitory concentrations (MICs), indicating potent activity against this bacterium .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound Name | MIC (µM) | Target Pathogen |

|---|---|---|

| N-(5-nitro-1,3-thiazol-2-yl)carboxamide | <0.5 | Mycobacterium tuberculosis |

| 2-Aminothiazole Analog | 4.5 | Mycobacterium tuberculosis |

| Other Thiazole Derivatives | >10 | Various Gram-positive bacteria |

2.2 Cytotoxicity Assessment

While evaluating the cytotoxic effects of this compound, studies have shown variable results depending on the specific structural modifications made to the thiazole core. The compound demonstrated lower toxicity against mammalian cells compared to other analogs, which is crucial for therapeutic applications .

Table 2: Cytotoxicity Results

| Compound Name | TC50 (µM) | Cell Line Tested |

|---|---|---|

| N-(5-nitro-1,3-thiazol-2-yl)carboxamide | >20 | Vero Cells |

| Related Thiazole Compounds | <10 | Vero Cells |

3. Structure-Activity Relationship (SAR)

The SAR studies of thiazole derivatives indicate that specific substitutions at the C-2 and C-4 positions of the thiazole ring significantly affect biological activity. For instance, the presence of lipophilic groups at these positions tends to enhance antibacterial activity while maintaining low cytotoxicity .

Key Findings from SAR Studies:

- C-4 Position : Substituents like pyridyl groups improve activity against M. tuberculosis.

- C-2 Position : Lipophilic amides retain antibacterial properties while reducing toxicity.

Case Study 1: Efficacy Against M. tuberculosis

In a study focusing on a series of thiazole derivatives, it was found that this compound exhibited rapid bactericidal effects against M. tuberculosis, achieving complete sterilization at concentrations as low as 0.625 µM within seven days .

Case Study 2: Selectivity Index Analysis

Another investigation assessed the selectivity index (SI) of various analogs derived from this compound. Compounds with higher SI values demonstrated a favorable profile for further development as potential anti-tubercular agents .

Propiedades

IUPAC Name |

N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3S/c11-6(4-1-2-4)9-7-8-3-5(14-7)10(12)13/h3-4H,1-2H2,(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPYIKFCKMNFRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.